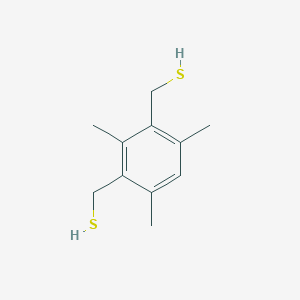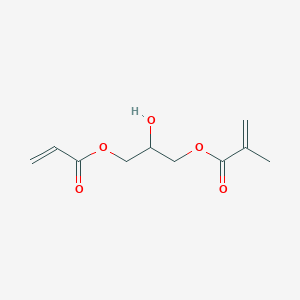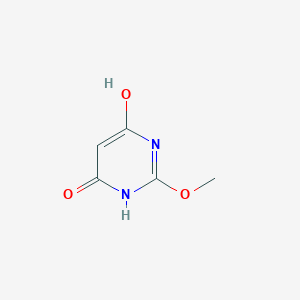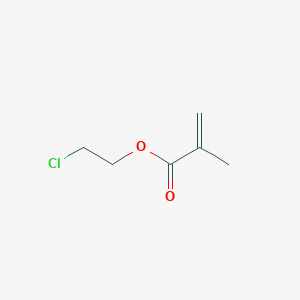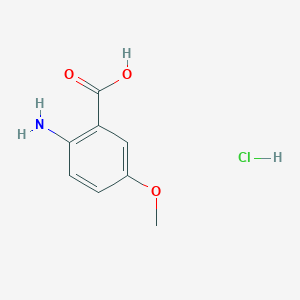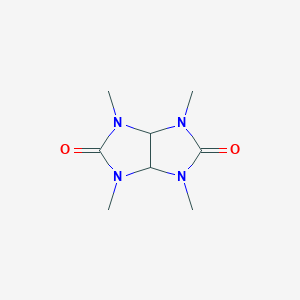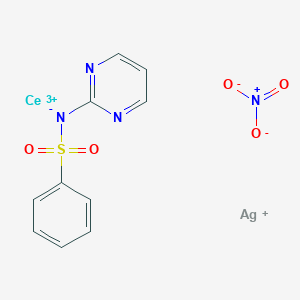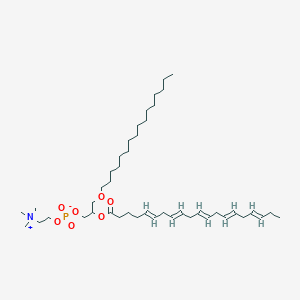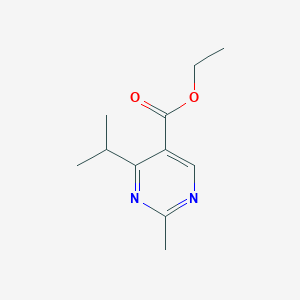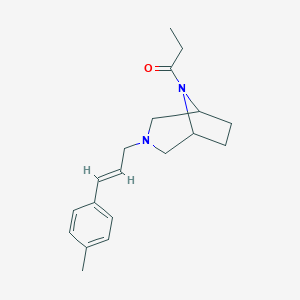
2-Naphthoylethyltrimethylammonium
説明
2-Naphthoylethyltrimethylammonium is a compound with the molecular formula C16H20INO . It is also known by other names such as beta-NETA and trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide .
Molecular Structure Analysis
The molecular weight of 2-Naphthoylethyltrimethylammonium is 369.24 g/mol . The InChI representation of the molecule isInChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES representation is CN+(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] . Physical And Chemical Properties Analysis
The molecular weight of 2-Naphthoylethyltrimethylammonium is 369.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 369.05896 g/mol . The topological polar surface area of the compound is 17.1 Ų . The heavy atom count is 19 .科学的研究の応用
Adsorption and Removal of Contaminants
A study by Zhu et al. (2014) focused on using montmorillonite as an adsorbent for the simultaneous removal of various contaminants from water, including crystal violet and 2-naphthol. They discovered that this process effectively removed almost all the experimental contaminants, suggesting a potential application of 2-naphthoylethyltrimethylammonium in water purification.
Phase Behavior in Aqueous Solutions
Abdel-Rahem et al. (2005) investigated the phase behavior of 2-hydroxy-1-naphthoic acid mixed with cetyltrimethylammonium hydroxide in aqueous solutions. This study revealed the formation of various phases, including viscoelastic gels and liquid crystalline gels, indicating the potential of 2-naphthoylethyltrimethylammonium in creating novel material phases.
Spectrophotometric Applications
The study by Sharma et al. (1986) explored the spectrophotometric analysis of the indium-1-(2-pyridylazo)-2-naphthol complex in the presence of cetyltrimethylammonium bromide. This indicates the application of 2-naphthoylethyltrimethylammonium in analytical chemistry, specifically in spectrophotometric studies for precise measurements.
DNA Binding and Antimicrobial Studies
In research by Ahmad et al. (2021), they synthesized new metal complexes involving naphthyl acetohydrazide for studying interactions with DNA and antimicrobial activities. This suggests the potential of 2-naphthoylethyltrimethylammonium in biomedical research, particularly in the development of new pharmaceuticals and antimicrobial agents.
Environmental Applications
Research by Alkilany et al. (2008) on gold nanorods coated with cetyltrimethylammonium bromide demonstrated the adsorption of 1-naphthol, indicating potential environmental applications in pollutant removal and water treatment processes.
作用機序
Target of Action
2-Naphthoylethyltrimethylammonium, also known as Beta-NETA, primarily targets Choline acetyltransferase (ChAT) . ChAT is an enzyme that mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline .
Mode of Action
Beta-NETA interacts with ChAT to facilitate the synthesis of acetylcholine
Biochemical Pathways
Beta-NETA’s action on ChAT affects the acetylcholine synthesis pathway . Acetylcholine is a key neurotransmitter involved in many functions, including muscle stimulation, memory formation, and learning. By influencing the production of acetylcholine, Beta-NETA can potentially impact these processes. Additionally, it has been suggested that Beta-NETA may interact with genes related to phosphorylation , indicating a possible influence on protein function and cellular signaling.
Pharmacokinetics
As a quaternary ammonium salt, it is likely to be soluble , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of Beta-NETA’s action is the facilitation of acetylcholine synthesis . This could potentially influence neurological processes where acetylcholine plays a role, such as memory and learning.
Action Environment
The action, efficacy, and stability of Beta-NETA are likely to be influenced by various environmental factors. As a soluble compound , its action could be affected by factors such as pH and the presence of other solutes.
特性
IUPAC Name |
trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUGCXEAQKRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953164 | |
| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthoylethyltrimethylammonium | |
CAS RN |
31059-54-8 | |
| Record name | 2-Naphthoylethyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does beta-NETA interact with ChA and what are the downstream effects of this interaction?
A1: Beta-NETA inhibits ChA, the enzyme responsible for acetylcholine (ACh) synthesis, in a non-competitive manner with respect to both acetylcoenzyme A and choline. [] This means that beta-NETA doesn't directly compete with these substrates for the active site. Instead, it likely binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. [] This inhibition leads to a decrease in ACh production. As ACh is a crucial neurotransmitter involved in various physiological processes, inhibiting its synthesis can have significant downstream effects on neuronal signaling and muscle function.
Q2: How does the structure of beta-NETA compare to its isomer, alpha-NETA, and how do these structural differences affect their potency as ChA inhibitors?
A2: Both beta-NETA and alpha-NETA share the same molecular formula and weight, but they differ in the position of the naphthoyl group on the ethyltrimethylammonium backbone. This seemingly minor structural difference leads to a significant difference in their potency as ChA inhibitors. Alpha-NETA, with the naphthoyl group in the alpha position, exhibits a much higher inhibitory potency (IC50 = 9 μM) compared to beta-NETA (IC50 = 76 μM). [, ] This suggests that the alpha position of the naphthoyl group allows for a more favorable interaction with the enzyme, potentially through better alignment within the binding site, leading to more effective inhibition. []
- [1] 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase.
- [2] Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




